molecular formula C4H4IN3O2 B2696020 (3-iodo-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 1515530-54-7

(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B2696020
CAS RN: 1515530-54-7
M. Wt: 252.999
InChI Key: DGJGEMMKTVKZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid” is a derivative of 1H-1,2,4-triazol-1-yl acetic acid . The 1,2,4-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .


Synthesis Analysis

The synthesis of (1H-1,2,3-Triazol-1-yl)acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1 H -1,2,3-triazol-1-yl)acetamides derived from N -substituted chloroacetamides is developed . A novel, metal-free process for the synthesis of 2- (3-methyl-1 H -1,2,4-triazol-1-yl) acetic acid is reported, which features an efficient construction of the triazole ring under flow conditions .

Scientific Research Applications

properties

IUPAC Name

2-(3-iodo-1,2,4-triazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJGEMMKTVKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-iodo-1H-1,2,4-triazol-1-yl)acetic acid

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